Cas no 886935-41-7 (2-(5-{(4-fluorophenyl)carbamoylamino}-1,3,4-thiadiazol-2-yl)sulfanyl-N-(3-methoxyphenyl)acetamide)

2-(5-{(4-fluorophenyl)carbamoylamino}-1,3,4-thiadiazol-2-yl)sulfanyl-N-(3-methoxyphenyl)acetamide 化学的及び物理的性質
名前と識別子
-
- Acetamide, 2-[[5-[[[(4-fluorophenyl)amino]carbonyl]amino]-1,3,4-thiadiazol-2-yl]thio]-N-(3-methoxyphenyl)-
- 2-(5-{(4-fluorophenyl)carbamoylamino}-1,3,4-thiadiazol-2-yl)sulfanyl-N-(3-methoxyphenyl)acetamide
-
- インチ: 1S/C18H16FN5O3S2/c1-27-14-4-2-3-13(9-14)20-15(25)10-28-18-24-23-17(29-18)22-16(26)21-12-7-5-11(19)6-8-12/h2-9H,10H2,1H3,(H,20,25)(H2,21,22,23,26)
- InChIKey: NOLAQUJZHAAKSA-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC=CC(OC)=C1)(=O)CSC1=NN=C(NC(NC2=CC=C(F)C=C2)=O)S1
2-(5-{(4-fluorophenyl)carbamoylamino}-1,3,4-thiadiazol-2-yl)sulfanyl-N-(3-methoxyphenyl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2680-0195-1mg |
2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide |
886935-41-7 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2680-0195-5μmol |
2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide |
886935-41-7 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2680-0195-3mg |
2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide |
886935-41-7 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2680-0195-4mg |
2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide |
886935-41-7 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2680-0195-2μmol |
2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide |
886935-41-7 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2680-0195-20μmol |
2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide |
886935-41-7 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2680-0195-20mg |
2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide |
886935-41-7 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2680-0195-5mg |
2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide |
886935-41-7 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2680-0195-40mg |
2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide |
886935-41-7 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2680-0195-2mg |
2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide |
886935-41-7 | 90%+ | 2mg |
$59.0 | 2023-05-16 |
2-(5-{(4-fluorophenyl)carbamoylamino}-1,3,4-thiadiazol-2-yl)sulfanyl-N-(3-methoxyphenyl)acetamide 関連文献
-
Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
-
Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
4. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
2-(5-{(4-fluorophenyl)carbamoylamino}-1,3,4-thiadiazol-2-yl)sulfanyl-N-(3-methoxyphenyl)acetamideに関する追加情報
Professional Introduction to Compound with CAS No. 886935-41-7 and Product Name: 2-(5-{(4-fluorophenyl)carbamoylamino}-1,3,4-thiadiazol-2-yl)sulfanyl-N-(3-methoxyphenyl)acetamide
The compound identified by the CAS number 886935-41-7 and the product name 2-(5-{(4-fluorophenyl)carbamoylamino}-1,3,4-thiadiazol-2-yl)sulfanyl-N-(3-methoxyphenyl)acetamide represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its complex structure, has garnered attention due to its potential applications in medicinal chemistry and drug development. The presence of multiple functional groups, including a thiadiazole core, a carbamoylamino moiety, and a sulfanyl group, makes it a versatile candidate for further exploration.
Recent research in the area of heterocyclic compounds has highlighted the importance of thiadiazole derivatives in the development of novel therapeutic agents. The thiadiazole core in this compound is known for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structural features of thiadiazole derivatives have been extensively studied for their ability to interact with biological targets such as enzymes and receptors. In particular, the 4-fluorophenyl group attached to the carbamoylamino moiety introduces a fluorine atom, which is commonly used in drug design to enhance metabolic stability and binding affinity.
The sulfanyl-N-(3-methoxyphenyl)acetamide part of the molecule adds another layer of complexity and functionality. The sulfanyl group can participate in various interactions with biological molecules, while the acetamide moiety is a common pharmacophore found in many active pharmaceutical ingredients (APIs). The 3-methoxyphenyl group further modifies the electronic properties of the molecule, potentially influencing its bioavailability and pharmacokinetic behavior. These structural elements collectively contribute to the unique chemical profile of this compound.
One of the most exciting aspects of this compound is its potential as a lead molecule for drug discovery. The combination of a thiadiazole core with fluoro-substituted aromatic rings has been shown to enhance binding affinity to certain biological targets. For instance, studies have demonstrated that thiadiazole derivatives can inhibit enzymes involved in cancer cell proliferation. The carbamoylamino group provides an additional site for interaction with biological targets, potentially increasing the efficacy of the compound.
In addition to its potential as an anti-cancer agent, this compound may also exhibit other therapeutic effects. Preliminary studies have suggested that it could have anti-inflammatory properties due to its ability to modulate inflammatory pathways. The presence of fluorine atoms is particularly noteworthy, as fluorine substitution is often employed in drug design to improve pharmacological properties such as bioavailability and resistance to metabolic degradation.
The synthesis of this compound involves multiple steps that require careful optimization to ensure high yield and purity. The 4-fluorophenyl group must be introduced at an appropriate stage during synthesis to avoid unwanted side reactions. Additionally, the formation of the thiadiazole ring requires precise control over reaction conditions to prevent decomposition or polymerization. Advances in synthetic methodologies have made it possible to produce complex molecules like this one more efficiently than ever before.
Once synthesized, the compound undergoes rigorous testing to evaluate its biological activity and safety profile. This includes in vitro assays to assess its interaction with target enzymes and receptors, as well as in vivo studies to evaluate its efficacy and toxicity. The results from these studies will provide valuable insights into the potential therapeutic applications of this compound.
The development of new pharmaceutical agents is a complex process that requires collaboration between chemists, biologists, and clinicians. This compound serves as an excellent example of how interdisciplinary research can lead to novel therapeutic solutions. By combining structural features known for their biological activity with functional groups designed to enhance pharmacological properties, researchers can create molecules with significant therapeutic potential.
In conclusion, the compound with CAS number 886935-41-7 and product name 2-(5-{(4-fluorophenyl)carbamoylamino}-1,3,4-thiadiazol-2-yl)sulfanyl-N-(3-methoxyphenyl)acetamide represents a promising candidate for further development in pharmaceutical chemistry. Its unique structure and functional groups make it a versatile tool for drug discovery efforts aimed at addressing various diseases. As research continues in this area, it is likely that additional insights into its potential applications will emerge.
886935-41-7 (2-(5-{(4-fluorophenyl)carbamoylamino}-1,3,4-thiadiazol-2-yl)sulfanyl-N-(3-methoxyphenyl)acetamide) 関連製品
- 2411269-00-4(2-chloro-N-[3-(1H-1,2,4-triazol-1-yl)butan-2-yl]acetamide)
- 2227676-10-8((2S)-4-(1H-1,2,4-triazol-1-yl)butan-2-ol)
- 89852-91-5(1-ethyl-1H-pyrazolo3,4-dpyrimidin-3-ol)
- 681266-16-0(N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-yl}-2-(4-methoxyphenyl)acetamide)
- 1808492-36-5(N-(4-cyanooxan-4-yl)-3-[3-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanamide)
- 1806397-91-0(2-Fluoro-4-mercaptobenzo[d]oxazole)
- 2034385-09-4(N-{3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-ylmethyl}-3-(1H-pyrazol-1-yl)benzamide)
- 2173996-60-4(5,6,7,8-tetrahydroquinoxaline-2-carboxylic acid hydrochloride)
- 119678-66-9((1R)-1-(1-benzofuran-2-yl)ethan-1-ol)
- 1107580-37-9(4-(Cyclopentylsulfanyl)phenylboronic acid)




